molecular formula C15H13ClN2O3 B11022606 4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide

4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide

Cat. No.: B11022606
M. Wt: 304.73 g/mol
InChI Key: SLIBOITYFJMTBY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylbenzyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide typically involves a multi-step process One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupThe final step involves the formation of the benzamide by reacting the intermediate with 4-methylbenzylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methylbenzyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-methylbenzyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(16)8-14(13)18(20)21/h2-8H,9H2,1H3,(H,17,19)

InChI Key

SLIBOITYFJMTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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